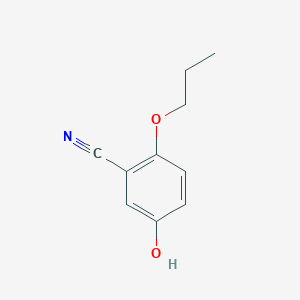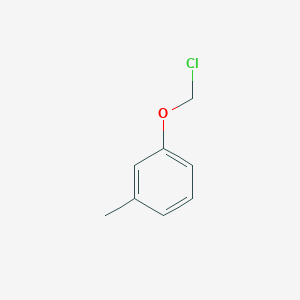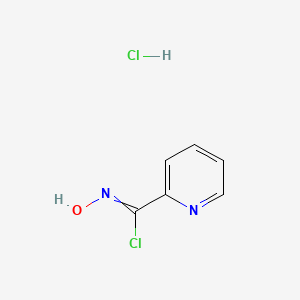
5-Hydroxy-2-propoxybenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-2-propoxybenzonitrile: is an organic compound with the molecular formula C10H11NO2 It is a derivative of benzonitrile, featuring a hydroxy group at the 5-position and a propoxy group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-2-propoxybenzonitrile typically involves the reaction of 5-hydroxybenzonitrile with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Hydroxy-2-propoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The propoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of 5-hydroxy-2-propoxybenzaldehyde or 5-hydroxy-2-propoxybenzoic acid.
Reduction: Formation of 5-hydroxy-2-propoxybenzylamine.
Substitution: Formation of various substituted benzonitrile derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Hydroxy-2-propoxybenzonitrile is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes .
Biology: In biological research, this compound is used in the study of enzyme interactions and as a probe in biochemical assays. Its structural features make it suitable for investigating the binding sites of various enzymes and receptors .
Medicine: Its derivatives may exhibit pharmacological activities such as anti-inflammatory or anticancer properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and resins with specific properties .
Wirkmechanismus
The mechanism of action of 5-Hydroxy-2-propoxybenzonitrile involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and propoxy groups play a crucial role in its binding affinity and specificity. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the target and the context of the reaction .
Vergleich Mit ähnlichen Verbindungen
- 5-Hydroxy-2-methoxybenzonitrile
- 5-Hydroxy-2-ethoxybenzonitrile
- 5-Hydroxy-2-butoxybenzonitrile
Comparison: Compared to its analogs, 5-Hydroxy-2-propoxybenzonitrile exhibits unique properties due to the presence of the propoxy group. This group influences the compound’s solubility, reactivity, and binding interactions. The length and flexibility of the propoxy chain can affect the compound’s ability to interact with specific molecular targets, making it distinct from its shorter or longer chain analogs .
Eigenschaften
Molekularformel |
C10H11NO2 |
|---|---|
Molekulargewicht |
177.20 g/mol |
IUPAC-Name |
5-hydroxy-2-propoxybenzonitrile |
InChI |
InChI=1S/C10H11NO2/c1-2-5-13-10-4-3-9(12)6-8(10)7-11/h3-4,6,12H,2,5H2,1H3 |
InChI-Schlüssel |
RLBDMUPYOUYNOS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=C(C=C(C=C1)O)C#N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Sodium 5-((3,3-diethoxypropyl)amino)thieno[3,2-b]pyridin-7-olate](/img/structure/B8440127.png)






